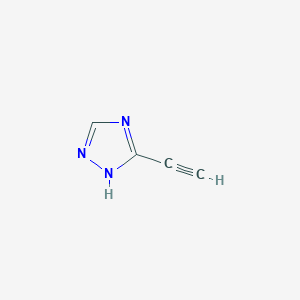

3-ethynyl-1H-1,2,4-triazole

Description

Contextualization of 1,2,4-Triazoles within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom, are fundamental to medicinal chemistry. imist.ma Within this broad class, the triazoles—five-membered rings with three nitrogen atoms and the molecular formula C₂H₃N₃—are of paramount importance. imist.manih.gov Triazoles exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). imist.manih.govnih.gov

The 1,2,4-triazole scaffold is a privileged structure in pharmaceutical and medicinal chemistry, serving as a core component for a multitude of compounds with diverse and potent biological activities. rjptonline.orgresearchgate.net These derivatives are recognized for a wide spectrum of therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory properties. imist.manih.govnih.gov The stability of the 1,2,4-triazole ring, combined with its capacity to engage in various intermolecular interactions like hydrogen bonding and metal coordination, makes it an attractive framework for drug design. researchgate.net The parent 1H-1,2,4-triazole is a white solid that is soluble in water and organic solvents and can exist in a rapid tautomeric equilibrium between 1H- and 4H- forms, with the 1H-tautomer being more stable. nih.gov

Table 1: Comparison of Triazole Isomers

| Property | 1,2,3-Triazole | 1,2,4-Triazole |

|---|---|---|

| Structure | Contains three adjacent nitrogen atoms. | Contains nitrogen atoms at positions 1, 2, and 4. imist.manih.gov |

| Synthesis | Commonly synthesized via Huisgen 1,3-dipolar cycloaddition of azides and alkynes ("click chemistry"). mdpi.comsci-hub.se | Various synthetic routes exist, including reactions of hydrazides with reagents like formic acid. imist.marjptonline.org |

| Key Features | Highly stable aromatic ring; used as a linker in bioconjugation and materials science. mdpi.comsci-hub.seresearchgate.net | A highly significant pharmacophore; core of numerous approved drugs and biologically active compounds. nih.govnih.govsemanticscholar.org |

| Primary Research Focus | Bioconjugation, materials science, drug design. mdpi.combeilstein-journals.org | Medicinal chemistry, agrochemicals, coordination chemistry. nih.govnih.gov |

Significance of Ethynyl (B1212043) Moieties in Organic Synthesis and Material Science Research

The ethynyl group, consisting of a carbon-carbon triple bond (–C≡CH), is a functional group of great importance in modern organic chemistry and materials science. ontosight.ai Its high degree of unsaturation and the linear geometry of the sp-hybridized carbons confer unique reactivity. The terminal alkyne C-H bond is notably acidic compared to alkane and alkene C-H bonds, allowing for facile deprotonation and subsequent functionalization. acs.org

In organic synthesis, the ethynyl group is a versatile building block. ontosight.ai It readily participates in a wide array of chemical transformations, most notably:

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition between an ethynyl group (alkyne) and an azide (B81097) to form a 1,2,3-triazole is the cornerstone of "click chemistry," a concept that has revolutionized drug discovery, bioconjugation, and materials science due to its high efficiency and specificity. mdpi.comsci-hub.se

Coupling Reactions: Sonogashira coupling and other palladium-catalyzed reactions allow for the formation of C-C bonds, linking the ethynyl group to aryl or vinyl halides.

Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydration.

Coordination to Metals: The π-system of the alkyne can coordinate to transition metals, and the terminal alkyne can be used to construct rigid, linear scaffolds in supramolecular chemistry and for creating molecular machines. nih.gov

In materials science, the rigidity and linearity of the aryl-ethynyl linkage are exploited to construct defined molecular architectures, sensors, and coordination polymers. acs.orgnih.gov The reactivity of the ethynyl group also allows for its use in creating cross-linked polymers and for the surface functionalization of materials. ontosight.airesearchgate.net

Research Rationale for Investigating 3-ethynyl-1H-1,2,4-triazole

The rationale for investigating this compound is rooted in the strategic combination of its two key functional components: the 1,2,4-triazole ring and the terminal ethynyl group. This design creates a bifunctional molecule with significant potential as a versatile chemical scaffold.

Synergistic Functionality: The 1,2,4-triazole core provides a proven platform known for its extensive biological activities and its ability to act as a ligand in coordination chemistry. nih.govnih.govresearchgate.net The ethynyl group, in turn, serves as a highly reactive and versatile "handle." This handle allows for the straightforward application of well-established synthetic methodologies, such as click chemistry and metal-catalyzed cross-coupling reactions, to elaborate the molecular structure. aip.org

Lead Compound for Drug Discovery: A prominent example underscoring this rationale is the synthesis and investigation of 1-β-D-ribofuranosyl-3-ethynyl- nih.govrjptonline.orgontosight.aitriazole (ETAR), a nucleoside analogue of this compound. nih.govresearchgate.net Researchers developed ETAR as a potential antiviral agent, building upon the known success of the broad-spectrum antiviral drug Ribavirin, which is also a 1,2,4-triazole nucleoside. nih.govmdpi.com The introduction of the ethynyl group at the 3-position was a deliberate modification intended to explore new structure-activity relationships, leading to the discovery of a compound with potent activity against Hantaviruses. nih.govresearchgate.net ETAR was identified as a promising lead compound for further development, demonstrating that the ethynyl-triazole framework is a valuable starting point for designing new therapeutic agents. nih.gov

Versatile Building Block: The ethynyl group's ability to participate in a wide range of reactions means that this compound can be used to construct a diverse library of more complex molecules. It can be linked to other molecules of interest, incorporated into polymers, or attached to surfaces, all while retaining the core triazole moiety. ontosight.aiaip.org

Overview of Major Research Domains for this compound

The unique structural characteristics of this compound and its derivatives make them relevant to several major research domains.

Medicinal Chemistry: This is arguably the most prominent domain, with research focusing on the design and synthesis of new therapeutic agents. The investigation of ETAR as an antiviral agent against viruses like Hantaan virus (HTNV) and Andes virus (ANDV) highlights the potential of this scaffold. nih.govresearchgate.net Research in this area involves modifying the ethynyl group or the triazole ring to optimize biological activity and selectivity. mdpi.com

Coordination Chemistry: 1,2,4-triazoles are well-established ligands in coordination chemistry, using their nitrogen atoms to bind to metal ions and form coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org The presence of the ethynyl group on the this compound scaffold offers an additional site for interaction or a rigid linker for constructing polynuclear complexes and materials with interesting electronic or magnetic properties. acs.orgresearchgate.net

Polymer and Materials Science: The ethynyl group is a key functional group for polymer synthesis. ontosight.ai this compound can potentially be used as a monomer for polymerization or as a cross-linking agent. Furthermore, its ability to participate in click reactions makes it an ideal candidate for the synthesis of functionalized polymers and for grafting onto the surfaces of other materials to impart specific properties, such as biological recognition or altered solubility. sci-hub.seaip.org

Table 2: Research Domains and Role of the this compound Scaffold

| Research Domain | Role of 1,2,4-Triazole Core | Role of Ethynyl Group | Key Application Examples |

|---|---|---|---|

| Medicinal Chemistry | Provides a biologically active pharmacophore. nih.govmdpi.com | Acts as a modifiable handle and influences electronic properties and target binding. nih.govmdpi.com | Development of antiviral agents (e.g., ETAR for Hantavirus). nih.govresearchgate.net |

| Coordination Chemistry | Acts as an N-donor ligand to coordinate with metal ions. researchgate.netacs.org | Serves as a rigid linker or an additional coordination site (π-system). acs.orgnih.gov | Synthesis of novel coordination polymers and metal-organic frameworks. researchgate.net |

| Polymer & Materials Science | Imparts thermal stability and potential biological functionality to the material. aip.org | Enables polymerization or serves as a reactive site for "click" functionalization of surfaces and polymers. sci-hub.seontosight.ai | Creation of functional polymers, cross-linkers, and surface-modified materials. researchgate.netaip.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3N3 |

|---|---|

Molecular Weight |

93.09 g/mol |

IUPAC Name |

5-ethynyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C4H3N3/c1-2-4-5-3-6-7-4/h1,3H,(H,5,6,7) |

InChI Key |

CVXKEBGELPNCFY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=NN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 1h 1,2,4 Triazole and Its Precursors

Precursor Synthesis and Functionalization Strategies

This approach focuses on first building the heterocyclic core, which can then be modified. This allows for a modular strategy where various substituted triazoles can be prepared and subsequently ethynylated.

The construction of the 1,2,4-triazole (B32235) ring is a well-established area of organic synthesis, with numerous methods available. These methods often involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms.

One common approach involves the reaction of hydrazines or their derivatives with single-carbon sources like formamide (B127407). organic-chemistry.orgorganic-chemistry.org For instance, substituted hydrazines can react with formamide under microwave irradiation in a catalyst-free system to yield 1-substituted-1H-1,2,4-triazoles efficiently. organic-chemistry.org Other methods include the condensation of nitriles with hydrazides, which can be facilitated by microwave heating to reduce reaction times and improve yields. scipublications.com

Metal-free synthesis from hydrazones and amines under aerobic oxidative conditions represents another route, proceeding through a cascade of C-H functionalization and C-N bond formations. isres.org Furthermore, multicomponent reactions offer an efficient pathway. A one-pot process involving carboxylic acids, primary amidines, and monosubstituted hydrazines can provide rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org For the synthesis of a precursor to 3-ethynyl-1H-1,2,4-triazole, a 3-halo-1,2,4-triazole would be a key intermediate. This can be prepared through established cyclization methods followed by halogenation.

| Method | Precursors | Key Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Hydrazines, Formamide | Microwave irradiation (160°C), catalyst-free | organic-chemistry.org |

| Metal-Free Oxidative Cascade | Hydrazones, Aliphatic Amines | Iodine catalyst, oxidative conditions | organic-chemistry.org |

| Copper-Catalyzed Coupling | Amidines, Nitriles | Copper catalyst, air atmosphere | organic-chemistry.org |

| One-Pot Multicomponent Reaction | Carboxylic Acids, Amidines, Hydrazines | One-pot, regioselective | organic-chemistry.org |

| Thiourea Cyclization | Thiourea derivatives | Alkaline medium (e.g., NaOH) | researchgate.net |

Once a suitably functionalized 1,2,4-triazole scaffold, such as a 3-halo-1,2,4-triazole, is synthesized, the ethynyl (B1212043) group can be introduced. The most prominent method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.org This reaction involves the coupling of a terminal alkyne (like acetylene (B1199291) or a protected version such as trimethylsilylacetylene) with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and is conducted in the presence of a mild base. wikipedia.org The successful application of Sonogashira coupling to synthesize functionalized thiazolo[3,2-b] organic-chemistry.orgnih.govrsc.orgtriazoles demonstrates its utility for related triazole systems. nih.gov

An alternative, though less direct, strategy involves the reaction of a 3-mercapto-1,2,4-triazole derivative with propargyl bromide. This alkylation reaction introduces a propargyl group (-CH₂C≡CH) onto a sulfur atom attached to the triazole ring, which can then be further modified if needed. This method was employed to create precursors for click reactions. nih.gov

Direct Synthesis Routes to this compound

Direct synthesis routes involve the use of a precursor that already contains an alkyne moiety, which then participates in a cyclization reaction to form the triazole ring. This approach can be more atom-economical and may involve fewer synthetic steps.

A specific example of a direct synthesis involves the coupling of an alkyne-containing acid, such as trimethylsilyl (B98337) propiolic acid, with a hydrazine (B178648) derivative. nih.gov In one documented synthesis, trimethylsilyl propiolic acid was coupled with 1-hydrazinylphthalazine hydrochloride to create an acyclic precursor. nih.gov This intermediate was then subjected to microwave irradiation, which induced a cyclization and dehydration cascade to form the silylated triazole ring. nih.gov Subsequent deprotection of the trimethylsilyl (TMS) group with a mild base like potassium carbonate in methanol (B129727) yields the terminal ethynyl group. nih.gov

Another potential route involves the [3+2] cycloaddition of isocyanides with diazonium salts, where one of the precursors could bear an ethynyl substituent. Such reactions can be controlled by the choice of catalyst (e.g., Ag(I) vs. Cu(II)) to achieve different regioisomers. isres.org

This strategy involves the synthesis of a stable, unsubstituted or pre-functionalized 1H-1,2,4-triazole ring, followed by the introduction of the ethynyl group at the C3 position. This is a powerful approach for late-stage functionalization.

The primary method for post-cyclization ethynylation is the Sonogashira coupling. wikipedia.orglibretexts.org A precursor such as 3-iodo- or 3-bromo-1H-1,2,4-triazole is reacted with a terminal alkyne. The reaction's mild conditions allow for its use in the synthesis of complex molecules. wikipedia.org The choice of palladium catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and preventing side reactions. Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

| Strategy | Method | Triazole Precursor | Alkyne Source | Key Features | Reference |

|---|---|---|---|---|---|

| Precursor Functionalization | Sonogashira Coupling | 3-Halo-1,2,4-triazole | Terminal Alkyne | Modular; relies on stable halo-precursors. | wikipedia.orgnih.gov |

| Direct Synthesis | Microwave Cyclization | Acyclic Hydrazide | Propiolic Acid Derivative | Convergent; fewer steps. | nih.gov |

| Post-Cyclization Ethynylation | Sonogashira Coupling | 1,2,4-triazole-3-halide | Terminal Alkyne | Late-stage functionalization. | wikipedia.orglibretexts.org |

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to reduce environmental impact and improve efficiency. rsc.orguthm.edu.myresearchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Microwave-assisted synthesis has emerged as a key green technology in this field. nih.govrsc.orgpnrjournal.com It dramatically reduces reaction times from hours to minutes and often increases product yields compared to conventional heating methods. nih.gov The synthesis of 1,2,4-triazoles from hydrazines and formamide, or from nitriles and hydrazides, has been shown to be highly efficient under microwave irradiation. organic-chemistry.orgscipublications.com One direct synthesis of an ethynylated triazole precursor utilized microwave heating to drive the crucial cyclization step. nih.gov

Ultrasound-assisted synthesis is another nonconventional energy source that promotes chemical reactions through acoustic cavitation. nih.gov Sonication has been used to accelerate the synthesis of triazole derivatives, including the Huisgen cycloaddition and alkylation steps, leading to shorter reaction times and higher yields under milder conditions. nih.govmdpi.comacs.org

Developing catalyst-free and solvent-free reaction conditions is also a major goal. A catalyst-free synthesis of functionalized 1,2,4-triazoles via the ring opening and intramolecular cyclization of arylidene thiazolones has been reported, demonstrating the feasibility of avoiding potentially toxic metal catalysts. rsc.org

| Technique | Advantage | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction time, increased yield, energy efficiency. | Cyclization of acyclic precursors to form the triazole ring. | nih.govnih.gov |

| Ultrasound Sonication | Enhanced reaction rates, milder conditions. | Alkylation of triazole-thiones with propargyl bromide. | nih.govmdpi.com |

| Catalyst-Free Reactions | Avoids toxic metal catalysts, simplifies purification. | Synthesis from hydrazines and formamide. | organic-chemistry.org |

| Water-Compatible Synthesis | Reduces use of volatile organic solvents. | Ultrasound-mediated click reactions in aqueous media. | acs.org |

Solvent-Free Reaction Methodologies

Solvent-free synthesis, particularly when combined with microwave irradiation, offers a green and efficient alternative to conventional methods for preparing 1,2,4-triazoles and their precursors. These reactions often proceed faster, with higher yields and simpler work-up procedures.

One notable solvent-free approach involves the microwave-assisted synthesis of N4-amino-1,2,4-triazoles. This method achieves excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303) under microwave irradiation (800W) at high temperatures (250°C) for very short durations, typically between 4 to 12 minutes. The absence of an organic solvent makes this a particularly green method. scispace.com

Another significant solvent-free technique is the three-component, one-pot synthesis of 1,2,4-triazole-3-thione derivatives. This reaction can be performed under neutral conditions by warming a mixture of ammonium (B1175870) thiocyanate (B1210189) and an aroyl chloride, followed by the addition of an acylhydrazide at room temperature. This method avoids the need for solvents and activation or modification of the starting materials.

Furthermore, 5-substituted 3-amino-1,2,4-triazoles can be synthesized from aminoguanidine (B1677879) bicarbonate and various carboxylic acids under microwave irradiation, often without the need for a solvent. mdpi.com The reaction between an acid and urea (B33335) in the presence of boric acid to form an amide precursor can also be conducted solvent-free, with the subsequent cyclization to the 1,2,4-triazole (the Pellizzari reaction) being facilitated by microwave energy. uthm.edu.my

Table 1: Examples of Solvent-Free Methodologies for 1,2,4-Triazole Precursors

| Precursor Type | Reactants | Conditions | Yield |

|---|---|---|---|

| N4-amino-1,2,4-triazoles | Aryl hydrazide, Hydrazine hydrate | Microwave (800W, 250°C), 4-12 min | Excellent |

| 3-Amino-1,2,4-triazoles | Aminoguanidine bicarbonate, Carboxylic acid | Microwave (180°C), 3 h | High |

| 1,2,4-Triazoles | Acid, Urea, Boric acid (for amide); Amide, Hydrazine | Solvent-free (amide prep); Microwave (triazole prep) | Good |

Catalyst-Free or Organocatalytic Syntheses

The development of catalyst-free and organocatalytic methods for synthesizing the 1,2,4-triazole ring provides pathways that avoid potentially toxic and expensive heavy metals. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as microwave irradiation or the use of simple organic molecules as catalysts.

A straightforward catalyst-free method involves the reaction of various hydrazines with formamide under microwave irradiation. organic-chemistry.orgorganic-chemistry.org This simple, efficient, and mild one-pot approach proceeds smoothly at 160°C for 10 minutes, tolerates a wide range of functional groups, and produces substituted 1,2,4-triazoles in good to high yields (54–81%). organic-chemistry.org The proposed mechanism involves an initial transamidation followed by condensation. organic-chemistry.org

The synthesis of 1,2,4-triazole-3-thiones, key precursors, is commonly achieved through the intramolecular cyclization of acylthiosemicarbazides. scispace.com This reaction is typically performed in a basic medium, using reagents like sodium hydroxide (B78521), which acts as a catalyst for the cyclodehydration process. scispace.commdpi.com Similarly, 5-phenyl-1,2,4-triazole-3-thione can be synthesized by dissolving benzoylthiosemicarbazide in aqueous sodium hydroxide and heating the solution. mdpi.com

More advanced organocatalytic approaches have also been developed. For instance, the atroposelective synthesis of N-aryl 1,2,4-triazoles can be achieved through a cyclodehydration reaction mediated by a chiral phosphoric acid as the catalyst. nih.govacs.org Additionally, 1,4-diazabicyclo[2.2.2]octane (DABCO), a weak organic base, has been effectively used to catalyze the metal-free reaction between aryl diazonium salts and 2-aryl-2-isocyanates to form 1,2,4-triazole derivatives. nih.govisres.org Another catalyst-free, three-component reaction combines isothiocyanates, amidines, and hydrazines to produce fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Table 2: Examples of Catalyst-Free or Organocatalytic Syntheses for the 1,2,4-Triazole Ring

| Method Type | Reactants | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Catalyst-Free | Hydrazines, Formamide | Microwave (160°C), 10 min | Substituted 1,2,4-triazoles | 54-81% organic-chemistry.org |

| Base-Catalyzed | Acylthiosemicarbazides | NaOH solution, heat | 1,2,4-Triazole-3-thiones | Good |

| Organocatalytic | Prochiral N-acyl-N'-aryl hydrazine | Chiral Phosphoric Acid | Atropisomeric N-aryl 1,2,4-triazoles | High er |

| Organocatalytic | Aryl diazonium salts, 2-Aryl-2-isocyanates | DABCO, 60°C | 1,3,5-Trisubstituted 1,2,4-triazoles | Good |

| Catalyst-Free | Isothiocyanates, Amidines, Hydrazines | Heat | 1H-1,2,4-Triazol-3-amines | Good |

Advanced Derivatization and Functionalization Strategies of 3 Ethynyl 1h 1,2,4 Triazole

Click Chemistry Applications of the Ethynyl (B1212043) Group in Research

The terminal alkyne functionality of 3-ethynyl-1H-1,2,4-triazole is a prime substrate for "click" chemistry, a class of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups. organic-chemistry.orgtcichemicals.comnih.gov These reactions provide a powerful platform for the modular synthesis of complex molecules. acs.orgnih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, facilitating the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgacs.orgbeilstein-journals.org This reaction is characterized by its remarkable rate acceleration, often achieving reaction rates 107 to 108 times faster than the uncatalyzed version. organic-chemistry.org The Cu(I) catalyst is crucial for this transformation, which proceeds under mild conditions, including aqueous environments and a broad pH range (4-12). organic-chemistry.orgacs.org

The versatility of CuAAC has been leveraged in various research areas, including the synthesis of potential therapeutic agents. For instance, this methodology has been employed to create libraries of 1,2,3-triazole-containing compounds for screening as potential inhibitors of enzymes like HIV protease and monoamine oxidase (MAO). tcichemicals.comnih.gov In one study, a series of 1,4-disubstituted-1H-1,2,3-triazoles were synthesized via CuAAC and tested for their inhibitory activity against MAO-A and MAO-B. nih.gov Similarly, the 1,2,3-triazole linkage, formed through CuAAC, has been utilized as a stable bioisostere for the amide bond in the development of dopamine (B1211576) D3 receptor ligands. nih.gov

The reaction conditions for CuAAC can be tailored to specific substrates and applications. Common catalyst systems include Cu(I) sources like copper(I) iodide (CuI) or in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govresearchgate.net The choice of solvent can also be critical, with systems like tert-butanol/water or dimethyl sulfoxide (B87167) (DMSO) being employed. nih.govnih.gov

Table 1: Examples of CuAAC Reactions

| Alkyne | Azide (B81097) | Catalyst System | Solvent | Product | Reference(s) |

| 5-ethynyl-1H-indole | Phenylpiperazine-azide derivative | CuAAC | Acetonitrile | 1,2,3-triazole linked D3R ligand | nih.gov |

| Various alkynes | Various alkyl azides | CuSO₄/Sodium ascorbate | tert-butanol/H₂O | 1,4-disubstituted-1H-1,2,3-triazoles | nih.gov |

| Phenylacetylene | 3-Azidoquinoline-2,4(1H,3H)-dione | CuSO₄/Cu(0) | DMSO | 1,4-disubstituted 1,2,3-triazole | nih.gov |

| Ethynyltrimethylsilane | Benzyl azide | CuF₂ or TBAF/CuI | Not specified | 1-benzyl,4-acyl-1H-1,2,3-triazole | nih.gov |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful alternative. researchgate.net This metal-free click reaction utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst. nih.govnih.gov The relief of ring strain in the cyclooctyne (B158145) provides the driving force for the reaction. bham.ac.uk

SPAAC has found extensive application in bioconjugation, allowing for the labeling of biomolecules in living cells and organisms. researchgate.netnih.gov While direct research on the use of this compound in SPAAC is not extensively documented in the provided sources, the principles of SPAAC are broadly applicable. The ethynyl group of this compound could potentially react with a strained cyclooctyne that has been functionalized with an azide, or vice-versa, to form a triazole linkage. This would enable the incorporation of the 1,2,4-triazole (B32235) moiety into biological systems for various applications.

The reaction rates of SPAAC can be significantly influenced by the structure of the cyclooctyne, with electron-withdrawing groups at the propargylic position increasing the reaction rate. nih.gov This tunability allows for the optimization of SPAAC for specific applications.

Beyond the well-known azide-alkyne cycloadditions, the ethynyl group of this compound can participate in other [3+2] cycloaddition reactions. These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile to form a five-membered ring.

One notable example is the reaction of alkynes with nitrile ylides. Copper-catalyzed three-component reactions involving diazo compounds, nitriles, and azodicarboxylates can generate nitrile ylides in situ, which then undergo a [3+2] cycloaddition with an alkyne to form 2,3-dihydro-1,2,4-triazoles. researchgate.net

Density Functional Theory (DFT) studies have been conducted to understand the mechanism, chemoselectivity, and regioselectivity of [3+2] cycloaddition reactions involving ethynyl-triazole derivatives. For example, the reaction between 1-benzyl-4-ethynyl-1H- organic-chemistry.orgacs.orgbham.ac.uktriazole and 1-azidomethyl-4-tert-butyl-benzene was found to be highly chemoselective and meta-regioselective. imist.ma Such computational studies provide valuable insights for predicting and controlling the outcomes of these complex reactions.

Transition Metal-Catalyzed Coupling Reactions at the Ethynyl Moiety

The terminal alkyne of this compound also serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures. eie.gr

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govmdpi.com

The Sonogashira reaction has been utilized in one-pot, multi-step syntheses to generate 1,2,3-triazoles. For example, a microwave-assisted one-pot, three-step procedure has been developed that involves the Sonogashira cross-coupling of an aryl halide with ethynyltrimethylsilane, followed by desilylation and a subsequent CuAAC reaction with an azide. nih.govorganic-chemistry.org This approach allows for the rapid and efficient synthesis of a diverse range of 1,4-disubstituted 1,2,3-triazoles from readily available starting materials. nih.govorganic-chemistry.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com

Table 2: Sonogashira Coupling Reaction Details

| Aryl/Vinyl Halide | Alkyne | Catalyst System | Base | Solvent | Product Type | Reference(s) |

| Aryl halides | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | TMS-protected alkynes | nih.govorganic-chemistry.org |

| Acyl chlorides | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | TMS-protected ynones | nih.govmdpi.com |

| 6-(iodomethyl)-2-methylthiazolo[3,2-b] organic-chemistry.orgacs.orgnih.govtriazole | Terminal alkynes | Palladium-mediated (Cu-free) | Not specified | Dimethylformamide | 2-Functionalized thiazolo[3,2-b] organic-chemistry.orgacs.orgnih.govtriazoles | nih.gov |

While the ethynyl group of this compound itself is not a direct substrate for Heck and Suzuki couplings, it can be readily transformed into a suitable substrate for these reactions. For example, the alkyne can be converted to a vinyl halide, which can then participate in Heck and Suzuki couplings.

The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. semanticscholar.org This reaction has been used to synthesize biologically active molecules, such as 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, under microwave irradiation. semanticscholar.orgproquest.com

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. This reaction is a versatile tool for the formation of carbon-carbon bonds. While direct examples involving derivatives of this compound were not found in the provided sources, the general applicability of the Suzuki reaction to functionalized heterocyclic systems is well-established.

Other Cross-Coupling Reactions

Beyond the well-established Sonogashira coupling, the ethynyl group of this compound is a versatile handle for other cross-coupling reactions. For instance, the synthesis of 5-alkynylated 1,2,3-triazole nucleosides has been successfully achieved using Pd(0)-catalyzed cross-coupling reactions between an iodinated triazole precursor and various terminal alkynes. oup.com This methodology can be extrapolated to this compound, allowing it to couple with halogenated aromatic or heterocyclic systems.

Furthermore, copper-mediated cross-coupling reactions are instrumental in creating extended π-conjugated systems. researchgate.net For example, a sequence involving the copper-mediated coupling of an (E)-alk-1-enyldisiamylborane with (trimethylsilyl)ethynyl bromide, followed by a click reaction, has been used to generate 1-aryl-4-[(E)-alk-1-enyl]-1H-1,2,3-triazoles. researchgate.net This highlights the potential of the ethynyl moiety on the 1,2,4-triazole ring to participate in similar copper-catalyzed sequences to construct complex alkenyl- and aryl-substituted triazoles.

Functionalization of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring itself presents multiple sites for functionalization, which can proceed independently of or in concert with reactions at the ethynyl group.

The 1,2,4-triazole ring contains three nucleophilic nitrogen atoms, making N-alkylation and N-acylation primary methods for derivatization. The regioselectivity of these reactions is a critical consideration. In S-substituted 1,2,4-triazoles, alkylation with various dihaloalkanes has been shown to occur at the N(1) and N(2) positions, with N(2) alkylated isomers often being the preferred products. nih.gov The reaction of 3-benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole with dibromomethane, for instance, yielded a mixture of N(1)-CH₂-N(1), N(2)-CH₂-N(2), and N(1)-CH₂-N(2) linked bis-triazoles, with the sterically influenced N(1)-CH₂-N(2) isomer being predominant. nih.gov

For N-acylation, studies on 1,2,3-triazoles have shown a general preference for the formation of the thermodynamically more stable N(2) isomer. chemrxiv.org However, the nature of the acylating agent can influence this selectivity. chemrxiv.org These principles are directly applicable to this compound, where reaction with alkyl halides or acyl chlorides under basic conditions would lead to N-functionalized derivatives. The precise ratio of N(1), N(2), and N(4) isomers would depend on the steric and electronic nature of the electrophile and the reaction conditions.

Table 1: N-Alkylation/Acylation Reactions on the 1,2,4-Triazole Ring Note: This table is based on general reactivity patterns of 1,2,4-triazoles.

| Reagent Type | Example Reagent | Typical Conditions | Expected Products |

|---|---|---|---|

| Alkyl Halide | Benzyl Bromide | K₂CO₃, Acetone | Mixture of N(1), N(2), N(4)-benzyl isomers |

| Dihaloalkane | Dibromomethane | K₂CO₃, Acetone | Mixture of bis(triazolyl)methane isomers |

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. rsc.org For the 1,2,4-triazole ring in this compound, the target is the C(5)-H bond. Palladium and copper catalysts are commonly employed for this transformation. rsc.org

A palladium-catalyzed direct C-H arylation of 1-substituted 1,2,4-triazoles with aryl halides has been developed. rsc.org The optimal conditions often involve a Pd(OAc)₂ catalyst, a phosphonium (B103445) salt ligand, a carboxylic acid co-catalyst (like pivalic acid), and a base such as K₂CO₃. rsc.org This method tolerates a variety of functional groups on the aryl halide partner. rsc.org

Copper-catalyzed systems also provide an effective route for regioselective C-H arylation at the C(5) position of the 1,2,4-triazole ring using aryl bromides. researchgate.net These reactions are typically mediated by a copper-diamine catalyst complex and proceed efficiently. researchgate.net The ability to directly forge a C-C bond at the C(5) position without prior halogenation represents a significant synthetic advantage. rsc.org

Table 2: C(5)-H Functionalization of the 1,2,4-Triazole Ring Note: This table is based on established methods for 1-substituted 1,2,4-triazoles.

| Coupling Partner | Catalyst System | Base | Solvent/Temp | Reference |

|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄ | K₂CO₃ | Toluene / 120 °C | rsc.org |

| Aryl Iodide | Pd(PPh₃)₂Cl₂ | Ag₂CO₃ | Toluene / 120 °C | rsc.org |

| Aryl Bromide | Cu-diamine complex | K₂CO₃ | N/A | researchgate.net |

A two-step approach involving halogenation of the C(5) position followed by a transition metal-catalyzed cross-coupling reaction is a robust strategy for introducing diverse substituents.

The halogenation of 1H-1,2,4-triazole can be achieved using various reagents. For example, refluxing with bromine in DMF can yield 3,5-dibromo-1H-1,2,4-triazole. For monosubstitution at C(5) on a 3-substituted triazole, milder conditions or specific brominating agents would be required.

Once the C(5)-halogenated derivative of this compound is obtained (e.g., 5-bromo-3-ethynyl-1H-1,2,4-triazole), the halogen atom serves as an effective handle for various cross-coupling reactions. researchgate.net Suzuki-Miyaura coupling with arylboronic acids, catalyzed by palladium complexes like Pd(PPh₃)₄ with a base such as K₂CO₃, can be used to install aryl groups at the C(5) position. researchgate.net Similarly, Heck reactions can be employed to introduce alkenyl substituents. researchgate.net This sequential strategy offers a high degree of control and versatility for creating complex, fully substituted 1,2,4-triazoles. epa.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer a rapid pathway to molecular complexity. nih.gov The functional handles on this compound make it a potentially valuable building block in such reactions.

While specific MCRs starting with this compound are not extensively documented, its structure lends itself to several possibilities. The terminal alkyne can participate in copper-catalyzed MCRs. For example, a one-pot, four-component reaction of alkynes, azides, amines, and 2H-azirines has been reported for the synthesis of fully substituted 1,2,3-triazoles. acs.org One could envision incorporating this compound as the alkyne component in similar MCR designs.

Furthermore, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has been achieved via a three-component reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide. beilstein-journals.org The N-H functionality of the 1,2,4-triazole ring could potentially act as a nucleophilic component in related MCRs, such as the Ugi or Passerini reactions, after suitable protection/deprotection steps or by using it to construct a new heterocyclic ring system. The development of MCRs that utilize this compound as a key input would represent a significant advancement, enabling the rapid assembly of novel and diverse chemical scaffolds.

Reactivity Studies and Reaction Mechanisms of 3 Ethynyl 1h 1,2,4 Triazole

Mechanistic Investigations of Cycloaddition Reactions Involving the Ethynyl (B1212043) Group

The ethynyl group of 3-ethynyl-1H-1,2,4-triazole is a prime site for cycloaddition reactions, most notably the [3+2] cycloaddition with azides, commonly known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgscispace.combeilstein-journals.org This reaction is a powerful tool for constructing more complex bitriazole systems.

Mechanistic studies have distinguished between thermal and catalyzed pathways:

Thermal Cycloaddition : The uncatalyzed reaction between an alkyne and an azide (B81097) typically requires high temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgscispace.com The reaction is highly exothermic, but a significant activation barrier slows the rate at lower temperatures. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed process and provides exceptional regioselectivity, yielding almost exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.orgacs.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. acs.orgsci-hub.se This method is robust, tolerates a wide range of functional groups, and can often be performed in aqueous conditions at room temperature. organic-chemistry.orgacs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC, catalysis with specific ruthenium complexes, such as Cp*RuCl, regioselectively yields the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgrsc.org The proposed mechanism involves the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate, followed by reductive elimination. organic-chemistry.org

The choice of catalyst is therefore critical in determining the isomeric outcome when this compound participates in these cycloadditions, allowing for controlled synthesis of specific linked heterocyclic scaffolds.

Electron Transfer and Radical Reactions Involving the Triazole Moiety

The 1,2,4-triazole (B32235) ring can participate in electron transfer processes and radical reactions, which are fundamental to its roles in materials science and medicinal chemistry.

Electron Transfer : The 1,2,3-triazole ring, formed via click chemistry, has been studied as a linker in electron donor-acceptor systems. nih.govresearchgate.net Studies on ferrocene-containing 1,2,3-triazoles have explored their use as models for intramolecular electron transfer. acs.org The rate of electron transfer through a triazole linkage is influenced by the conjugation of the bridge and the surrounding environment. researchgate.net It has been found that triazole linkages provide electronic coupling for electron transfer that is comparable to that of ester linkages. researchgate.net This suggests that the 1,2,4-triazole moiety in derivatives of this compound could also function as an effective component in mediating electronic communication between connected chemical entities.

Radical Reactions : Derivatives of 1,2,4-triazole have been reported to act as antioxidants by scavenging free radicals. dergipark.org.trresearchgate.net The antiradical activity of S-derivatives of 1,2,4-triazoles has been evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical method, with some compounds showing greater activity than the natural antioxidant ascorbic acid. mdpi.com Furthermore, photochemical reactions involving azodicarboxylates can lead to the formation of a triplet species that reacts with diazoalkanes, demonstrating the triazole system's involvement in reactions with intermediates possessing unpaired electrons. d-nb.info Some synthetic pathways to triazole rings are also proposed to occur through radical processes. scispace.com

Acid-Base Properties and Prototropic Tautomerism Research

The 1,2,4-triazole ring exhibits both acidic and basic properties, and its derivatives are known for engaging in prototropic tautomerism.

Acid-Base Properties : 1,2,4-Triazole is an amphoteric compound. wikipedia.org It can be protonated to form the 1,2,4-triazolium cation or deprotonated at the N-H position. The pKa for the protonated form (C₂N₃H₄⁺) is 2.45, while the pKa for the neutral molecule losing its proton is 10.26, indicating it is a very weak base and a very weak acid. wikipedia.org Potentiometric titrations of various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents have been used to determine their pKa values, confirming the weak acidic nature of the triazole N-H proton. mdpi.com The presence of the electron-withdrawing ethynyl group at the C3 position is expected to increase the acidity (lower the pKa) of the N-H proton in this compound compared to the unsubstituted parent compound.

| Form | Equilibrium | pKa Value | Reference |

|---|---|---|---|

| Conjugate Acid | C₂N₃H₄⁺ ⇌ C₂N₃H₃ + H⁺ | 2.45 | wikipedia.org |

| Neutral (as acid) | C₂N₃H₃ ⇌ C₂N₃H₂⁻ + H⁺ | 10.26 | wikipedia.org |

Prototropic Tautomerism : Annular prototropic tautomerism is a well-documented phenomenon in 1,2,4-triazoles. nih.govrsc.org For a 3-substituted 1H-1,2,4-triazole, the proton can reside on either the N1 or N2 nitrogen atom, leading to two potential tautomers. In solution, there is often a dynamic equilibrium between these forms. nih.gov Studies using NMR spectroscopy and X-ray crystallography on related 3-substituted-1,2,4-triazoles have been crucial in determining the predominant tautomeric form in solution and in the solid state. nih.govrsc.orgnih.gov For many 3-amino-1,2,4-triazole derivatives, the 1H-tautomer is found to be the most abundant form. rsc.orgresearchgate.net The specific tautomer present can significantly influence the compound's chemical reactivity and biological interactions. researchgate.net

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of triazole systems. rsc.orgd-nb.info These studies provide deep insights into reaction mechanisms, transition state structures, and the electronic properties governing reactivity. scispace.comimist.ma

Cycloaddition Mechanisms : DFT calculations have been used extensively to study the [3+2] cycloaddition reaction between azides and alkynes. beilstein-journals.orgscispace.comimist.maresearchgate.net These studies help to rationalize the chemo- and regioselectivity observed experimentally by analyzing the activation energies of different reaction pathways and the geometries of the transition states. imist.maresearchgate.net For instance, in a study of a related ethynyl-1,2,3-triazole, DFT analysis indicated that the reaction is highly chemioselective and regioselective, proceeding through a one-step mechanism. scispace.com Analysis of conceptual DFT reactivity indices like electrophilicity and nucleophilicity helps to predict how reactants will interact. scispace.comimist.ma

Tautomerism and Protonation : Theoretical modeling is used to investigate tautomeric equilibria by calculating the relative energies of the different tautomers in the gas phase and in solution. researchgate.netacs.org For 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, theoretical calculations helped assign the correct tautomeric structures. researchgate.net DFT has also been employed to study the protonation of 1,2,4-triazole, analyzing reactivity descriptors like the HOMO-LUMO gap and Fukui indices to identify the most likely site of protonation (the N4 atom). dnu.dp.ua

Reaction Pathways : The mechanisms of other reactions, such as heterocyclization to form the 1,2,4-triazole ring, have also been mapped out using DFT. zsmu.edu.ua These studies identify intermediates and transition states, with calculations of thermodynamic parameters confirming the feasibility of the proposed reaction pathways. zsmu.edu.ua

| Area of Study | Computational Method | Key Findings | References |

|---|---|---|---|

| [3+2] Cycloaddition | DFT (B3LYP) | Elucidation of mechanism, rationalization of regioselectivity, analysis of transition state energies and geometries. | beilstein-journals.orgscispace.comimist.maresearchgate.net |

| Prototropic Tautomerism | DFT, Ab initio | Calculation of relative stabilities of tautomers, assignment of experimentally observed structures. | researchgate.netacs.org |

| Protonation Sites | DFT | Identification of most nucleophilic sites (N4) for protonation using reactivity descriptors (Fukui indices). | dnu.dp.ua |

| Heterocyclization | DFT | Mapping of reaction energy profiles, identification of intermediates and rate-determining steps. | zsmu.edu.uamdpi.com |

Computational and Theoretical Investigations of 3 Ethynyl 1h 1,2,4 Triazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of 3-ethynyl-1H-1,2,4-triazole. These calculations can predict molecular stability, reactivity, and optical properties.

Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of molecules. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often employing functionals like B3LYP or PBE with basis sets such as 6-311G** or 6-31+G*, are used to determine optimized molecular geometries, electronic properties, and thermodynamic stability. nih.govrsc.orgnih.gov

Key ground state properties that can be calculated for this compound include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. Studies on related bi-triazoles have shown that methods like B3-LYP can predict structures that are in good agreement with experimental data. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and has a higher chemical reactivity. nih.govcapes.gov.br

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For 3-amino-1,2,4-triazole, MEP calculations have been used to find the most probable sites for coordination with metal ions. sapub.org

Thermodynamic Properties: DFT can be used to calculate properties like heats of formation, which are important for assessing the energetic content and stability of the molecule. nih.gov

Table 1: Illustrative Calculated Ground State Properties for this compound (Illustrative Data) This table presents typical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311G* level), based on general knowledge of similar heterocyclic compounds. Specific values require a dedicated computational study.*

| Property | Illustrative Value | Unit | Significance |

| Total Energy | -375.123 | Hartree | Thermodynamic stability |

| HOMO Energy | -7.5 | eV | Electron-donating ability |

| LUMO Energy | -0.8 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.7 | eV | Chemical reactivity, stability |

| Dipole Moment | 3.5 | Debye | Polarity of the molecule |

Ab Initio Methods for Electronic Excitation Analysis

While DFT is excellent for ground states, ab initio methods like Time-Dependent DFT (TD-DFT) and coupled-cluster methods (e.g., RI-CC2) are employed to study electronically excited states. researchgate.net These calculations are vital for understanding the molecule's response to light, such as UV-visible absorption.

For chromophores containing triazole and ethynyl (B1212043) groups, TD-DFT calculations can predict:

Excitation Energies: The energy required to promote an electron from a lower to a higher energy orbital, which corresponds to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net

Oscillator Strengths: A measure of the probability of a specific electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands. researchgate.net

Nature of Transitions: Analysis of the molecular orbitals involved in an excitation reveals its character, such as a π→π* transition localized on the aromatic system or a charge-transfer (CT) transition between different parts of the molecule. researchgate.net

In studies of related donor-acceptor chromophores, these methods have been used to investigate how substituents and solvent polarity affect the photophysical behavior. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the physical behavior of molecules, including their preferred shapes and how they interact with each other over time.

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For this compound, key considerations include the tautomeric equilibrium between the 1H, 2H, and 4H forms. Ab initio and DFT studies on the parent 1,2,4-triazole have shown that the 1H-tautomer is the most stable in the gas phase. acs.org The ethynyl group itself is rigid, but its rotation relative to the triazole ring could be a factor in substituted or sterically hindered derivatives. researchgate.net By mapping the potential energy surface, computational methods can identify the most stable conformers and the energy barriers between them.

The study of intermolecular interactions is critical for understanding the solid-state properties and potential for self-assembly of this compound. The molecule has sites for hydrogen bonding (N-H group and nitrogen atoms in the ring) and potential for π-π stacking interactions involving the triazole ring.

Computational techniques used to study these interactions include:

Hirshfeld Surface Analysis: This method visualizes and quantifies intermolecular contacts in a crystal lattice, breaking them down into contributions from different types of interactions (e.g., H···H, C···H, N···H). capes.gov.brrsc.org

PIXEL Lattice Energy Calculations: This approach partitions the total stabilization energy in a crystal into coulombic, polarization, dispersion, and repulsion components for specific molecular pairs, revealing the nature of the dominant packing forces. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a large number of molecules in a simulated environment (e.g., in solution or as a melt) to observe self-assembly processes, such as the formation of aggregates or ordered structures, over time. nih.govchemrxiv.org

Studies on related 1,2,4-triazole-3-thiones have demonstrated the key role of N-H···S hydrogen bonding in forming stable dimeric structures, which dictate the crystal packing. researchgate.net

Prediction of Spectroscopic Signatures using Computational Methods

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

Vibrational Spectra (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov The resulting theoretical spectrum, when appropriately scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of observed bands to specific vibrational modes, such as N-H stretching, C≡C stretching, or ring deformation modes. nih.gov

NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra are valuable for assigning experimental signals and confirming the correct isomeric or tautomeric form of the molecule. sapub.org

UV-Vis Spectra: As mentioned in section 5.1.2, TD-DFT calculations are used to predict the electronic absorption spectra, providing values for λ_max that can be directly compared to experimental measurements. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Illustrative Data) This table shows examples of vibrational modes and their typical calculated frequencies. Accurate prediction requires a specific computational study.

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | Typical Experimental Region (cm⁻¹) |

| N-H Stretch | 3450 | 3300-3500 |

| C-H Stretch (ethynyl) | 3310 | ~3300 |

| C≡C Stretch (ethynyl) | 2150 | 2100-2260 |

| C=N Stretch (ring) | 1620 | 1600-1650 |

| Ring Deformation | 1450 | 1400-1500 |

Reaction Mechanism Elucidation through Transition State Theorynih.gov

Transition State Theory (TST) serves as a fundamental framework in computational chemistry for understanding and quantifying the kinetics of chemical reactions. By calculating the properties of the transition state—the highest energy point along a reaction coordinate—TST allows for the determination of key kinetic parameters such as activation energy (ΔG‡), which is crucial for predicting reaction rates. While specific TST studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles are widely applied to analogous ethynyl-triazole systems, particularly in the context of their synthesis via [3+2] cycloaddition reactions.

Computational methods, primarily Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This process involves identifying the stable geometries of reactants, products, and, most importantly, the transition state structures that connect them. Analysis of these structures provides deep insights into the reaction mechanism, including whether the reaction proceeds through a concerted (one-step) or stepwise pathway.

A pertinent example of this methodology is the DFT study on the [3+2] cycloaddition (32CA) reaction between a related compound, 1-benzyl-4-ethynyl-1H- nih.govmdpi.comimist.matriazole, and 1-azidomethyl-4-tert-butyl-benzene. researchgate.net In such studies, researchers explore the various possible reaction channels, including different regioisomeric outcomes (e.g., ortho/meta or 1,4 vs. 1,5 substitution). mdpi.comresearchgate.net By calculating the free energies of activation for each potential pathway, the most favorable reaction mechanism can be identified. researchgate.net The pathway with the lowest activation energy barrier is the one that is kinetically favored and therefore predicted to be the major reaction route. medcraveonline.com

For instance, in the investigation of the reaction between prop-2-yn-1-ol and various azides, DFT calculations at the B3LYP/6-311G(d,p) level were used to analyze the potential energy surface. The study found very low activation energies, indicating high reactivity. This type of analysis, which confirms regioselectivity based on the calculated energy barriers for competing transition states, is directly applicable to understanding the reactivity of the ethynyl group on a 1,2,4-triazole core. mdpi.com The calculated energy barriers for catalyzed versus uncatalyzed reactions can also explain the marked regioselectivity observed experimentally in "click" reactions. mdpi.com

The key data generated from these theoretical investigations typically include the activation free energies (ΔG‡) and reaction free energies (ΔG) for each possible pathway. These values allow for direct comparison of the kinetic and thermodynamic favorability of different mechanisms.

Below is a representative data table illustrating the kind of results obtained from such a computational study, based on findings for related cycloaddition reactions. researchgate.net

| Reaction Pathway | Reactant(s) | Regioselectivity | Calculated Activation Energy (ΔG‡) (kcal/mol) | Status |

| Pathway 1 | Ethynyl-triazole + Azide (B81097) | meta | 3.82 | Kinetically Favored |

| Pathway 2 | Ethynyl-triazole + Azide | ortho | 4.16 | Kinetically Disfavored |

This table is illustrative and based on data from analogous [3+2] cycloaddition reactions. The values demonstrate how transition state calculations are used to predict the favored product.

The analysis of the electronic structure of the transition state, including the lengths of forming bonds, further elucidates the nature of the reaction. The distortion/interaction analysis model can also be applied, which deconstructs the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted molecules. nih.gov This detailed level of investigation, rooted in Transition State Theory, is essential for rationalizing experimentally observed outcomes and for the predictive design of new synthetic routes involving compounds like this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-ethynyl-1H-1,2,4-triazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the chemical environment of each atom and the connectivity between them.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The proton on the C5 carbon of the triazole ring (H-5) would typically appear as a singlet in the aromatic region. The labile proton on the nitrogen atom (N-H) would also produce a signal, often broad, with a chemical shift that can be highly dependent on the solvent and concentration. The acetylenic proton (≡C-H) has a characteristic chemical shift that is typically more shielded than aromatic protons.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The two carbons of the ethynyl (B1212043) group (C≡C) and the two distinct carbons of the triazole ring (C3 and C5) would resonate at characteristic chemical shifts, confirming the core structure of the molecule. Theoretical NMR calculations based on methods like Density Functional Theory (DFT) can further aid in the precise assignment of observed chemical shifts to specific atoms within the molecule ufv.br.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for 1,2,4-triazole (B32235) derivatives and terminal alkynes. Actual experimental values may vary based on solvent and other conditions.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-5 | ¹H | 8.0 - 8.5 | Singlet (s) |

| N-H | ¹H | 12.0 - 14.0 (variable, broad) | Singlet (s, br) |

| ≡C-H | ¹H | 3.0 - 3.5 | Singlet (s) |

| C-5 | ¹³C | 140 - 145 | |

| C-3 | ¹³C | 145 - 150 | |

| C≡C-H | ¹³C | 75 - 85 | |

| C≡C-H | ¹³C | 70 - 80 |

To unambiguously assign the NMR signals and confirm the connectivity of the atoms in this compound, multi-dimensional NMR experiments are employed. ncl.res.in

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are spin-coupled. For this specific molecule, COSY would primarily confirm the absence of coupling for the three distinct singlet signals (H-5, N-H, and ≡C-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the H-5 signal to the C-5 carbon signal and the ≡C-H proton signal to its corresponding carbon atom.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure of compounds in their crystalline or polycrystalline form. For 1,2,4-triazole derivatives, ssNMR is particularly valuable for studying tautomerism, as the dynamic exchange of protons observed in solution is absent or significantly slowed in the solid state. ncl.res.in This technique could definitively determine which tautomer of this compound (the 1H, 2H, or 4H form) exists in the solid phase. By analyzing the chemical shifts of ¹³C and ¹⁵N nuclei using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), researchers can identify the protonation state of the nitrogen atoms within the triazole ring. ncl.res.in

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₄H₃N₃) with high confidence. The calculated exact mass for this compound is 93.0327 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). Subsequent fragmentation of this ion within the mass spectrometer provides a unique fragmentation pattern that serves as a structural fingerprint. For triazole-containing compounds, characteristic fragmentation pathways often involve the loss of stable neutral molecules. rsc.orgresearchgate.net

A plausible fragmentation pathway for this compound would likely include:

Loss of Dinitrogen (N₂): A common fragmentation for many nitrogen-rich heterocycles, leading to a fragment ion [M-28]⁺. rsc.org

Loss of Hydrogen Cyanide (HCN): Cleavage of the triazole ring can result in the elimination of HCN, producing a fragment ion [M-27]⁺.

Cleavage of the Ethynyl Group: Fragmentation can also occur at the substituent, leading to the loss of an acetylene (B1199291) radical (•C₂H) or other related fragments.

Analysis of these fragmentation patterns helps to confirm the presence of both the triazole ring and the ethynyl substituent. nih.govrsc.org

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques provide rapid and direct evidence for its key structural features.

Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands. A sharp, strong band around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the 2100-2150 cm⁻¹ region. A broad absorption in the 3100-3200 cm⁻¹ range can be attributed to the N-H stretching of the triazole ring. Vibrations associated with the triazole ring itself, such as C=N and C-N stretching, typically appear in the 1400-1650 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, making it a useful confirmatory technique.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges and serve for functional group identification.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| N-H Stretch | Triazole Ring | 3100 - 3200 | Broad |

| C-H Stretch | Triazole Ring | ~3050 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2150 | Weak to Medium |

| C=N Stretch | Triazole Ring | 1600 - 1650 | Medium |

| Ring Vibrations | Triazole Ring | 1400 - 1550 | Multiple bands |

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination, providing precise coordinates of every atom in the solid state. Although a specific crystal structure for this compound is not widely reported in the literature, analysis of related structures, such as 3-nitro-1H-1,2,4-triazole, provides valuable insights into the expected molecular geometry. nih.govnih.gov

This technique would confirm:

Planarity: The 1,2,4-triazole ring is known to be an essentially planar aromatic system. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the C-C, C-N, N-N, and C≡C bond distances, aligning with expected values for aromatic heterocycles and terminal alkynes.

Intermolecular Interactions: It would reveal the packing of molecules in the crystal lattice, highlighting intermolecular forces such as N-H···N hydrogen bonds, which are characteristic of triazole derivatives and play a crucial role in their solid-state architecture. nih.govnih.gov

Obtaining a crystal structure for this compound would provide definitive proof of its tautomeric form in the solid state and the precise geometry of the ethynyl substituent relative to the heterocyclic ring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, these techniques would become essential for the characterization of any synthesized chiral derivatives. For example, if a chiral center were introduced into a substituent attached to the triazole ring, or if the molecule were part of a larger, intrinsically chiral structure, chiroptical spectroscopy would be indispensable for:

Confirming the presence of optical activity.

Determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Assigning the absolute configuration of the stereocenters, often through comparison with theoretical calculations. nih.gov

Therefore, while not applicable to the parent compound itself, chiroptical spectroscopy is a critical tool in the broader research context involving stereoisomers of its derivatives. documentsdelivered.com

Advanced Research Applications and Potential of 3 Ethynyl 1h 1,2,4 Triazole in Emerging Fields

Materials Science Research Applications

In materials science, the compound's bifunctionality is a key asset, enabling the design of novel materials with tailored properties. rsc.orgfrontiersin.org

The presence of the ethynyl (B1212043) group makes 3-ethynyl-1H-1,2,4-triazole an ideal candidate for a monomer in the synthesis of advanced polymers. Its incorporation into a polymer backbone can introduce the desirable properties of the triazole moiety, such as thermal stability, polarity, and metal-coordinating ability.

Conjugated Polymers: The terminal alkyne allows for its participation in polymerization reactions like Sonogashira coupling or Glaser coupling to form conjugated polymers. More significantly, it can serve as the alkyne component in CuAAC "click" polymerization with diazide co-monomers. This reaction is highly efficient and regioselective, yielding polymers containing 1,2,3-triazole linkages. Although the original 1,2,4-triazole (B32235) ring is preserved as a side group or part of a larger monomer structure, this method allows for the precise construction of complex macromolecular architectures. The inclusion of the 1,2,4-triazole unit is anticipated to enhance the polymer's thermal stability and create potential sites for metal coordination or hydrogen bonding, influencing the material's final properties.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures, built from organic monomers linked by strong covalent bonds. The rigid structure and reactive ethynyl group of this compound make it a promising building block for COFs. It can be envisioned to react with multi-functionalized azide (B81097) linkers to form triazole-linked COFs via click chemistry. Alternatively, trimerization of the ethynyl groups could yield a benzene-linked framework. The nitrogen atoms within the triazole ring can act as internal docking sites for metal ions or as catalytic centers, making such COFs potentially useful in gas storage, separation, and heterogeneous catalysis.

Table 1: Potential Polymerization Reactions Utilizing this compound

| Reaction Type | Co-monomer Example | Catalyst System | Resulting Linkage in Backbone | Potential Polymer Properties |

|---|---|---|---|---|

| CuAAC "Click" Polymerization | 1,4-Diazidobenzene | Cu(I) source (e.g., CuBr) | 1,4-disubstituted 1,2,3-triazole | High thermal stability, metal-chelating sites |

| Sonogashira Cross-Coupling | 1,4-Diiodobenzene | Pd(PPh₃)₄, CuI | Arylene-ethynylene | Conjugated, potential for optoelectronic applications |

| Alkyne Metathesis | Self-polymerization | Molybdenum or Tungsten alkylidyne | Polyacetylene-type | Conductive properties, redox activity |

| Cyclotrimerization | Self-polymerization | Ziegler-Natta or Wilkinson's catalyst | Substituted benzene | High thermal stability, porous structure |

The 1,2,4-triazole ring is a well-established N-donor ligand in coordination chemistry, capable of bridging multiple metal centers through its adjacent nitrogen atoms (at the N1, N2, or N4 positions). isres.org This makes this compound a highly attractive bifunctional linker for the synthesis of MOFs and coordination polymers.

In this context, the triazole unit can coordinate with metal ions to form the primary structure of the framework, while the ethynyl group remains as a pendant functional group within the pores of the material. This uncoordinated ethynyl group is available for post-synthetic modification (PSM). For instance, "click" chemistry could be used to graft specific functional molecules onto the MOF's internal surface, thereby tailoring the pore environment for specific applications like selective gas adsorption or catalysis. This approach allows for the creation of highly functionalized materials with precisely controlled chemical properties.

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. This compound possesses several features that make it a promising molecule for designing self-assembling systems. researchgate.net The triazole ring contains both a hydrogen bond donor (the N-H proton) and hydrogen bond acceptors (the 'pyridine-like' nitrogen atoms). frontiersin.org The terminal alkyne C-H bond can also act as a weak hydrogen bond donor. These interactions can direct molecules to assemble into predictable patterns, such as chains, tapes, or sheets in the solid state.

Furthermore, the planar, aromatic nature of the triazole ring allows for π–π stacking interactions, which can further stabilize the resulting supramolecular architectures. researchgate.net The interplay of hydrogen bonding and π–π stacking can lead to the formation of complex, multi-dimensional networks. The ability to form such ordered assemblies is crucial for the development of "smart" materials, sensors, and molecular electronics.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Group(s) | Description | Potential Outcome |

|---|---|---|---|

| Hydrogen Bonding (Donor) | N1-H proton | Donates a proton to an acceptor atom (e.g., N, O). Can form strong, directional bonds. | Formation of chains, sheets, or 3D networks. |

| Hydrogen Bonding (Acceptor) | N2 and N4 atoms | Lone pair of electrons accepts a proton from a donor group (e.g., O-H, N-H). | Cross-linking of molecular chains; recognition of guest molecules. |

| Weak Hydrogen Bonding | Ethynyl C-H | The sp-hybridized C-H bond acts as a weak proton donor. | Fine-tuning of molecular packing and crystal engineering. |

| π–π Stacking | 1,2,4-Triazole ring | Face-to-face or offset stacking of aromatic rings. | Stabilization of assembled structures; potential for charge transport. |

Catalysis Research

The electronic properties and structural features of this compound make it a versatile scaffold for the development of novel catalysts.

The 1,2,4-triazole moiety can serve as an effective ligand for a wide range of transition metals used in catalysis. The nitrogen atoms can act as strong σ-donors to stabilize metal centers in various oxidation states. By modifying the substituents on the triazole ring, it is possible to tune the electronic and steric properties of the resulting metal complex, thereby optimizing its catalytic activity and selectivity.

The presence of the ethynyl group is particularly advantageous for creating heterogeneous catalysts. The ligand can be anchored to a solid support (e.g., silica, polymers, or graphene) via the ethynyl group using methods like click chemistry or hydrosilylation. This heterogenization of a homogeneous catalyst combines the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as easy separation from the reaction mixture and recyclability.

Table 3: Potential Coordination Modes and Catalytic Applications

| Coordination Site | Potential Metal Centers | Description | Example Catalytic Application |

|---|---|---|---|

| Triazole N-atoms | Pd, Pt, Cu, Ru, Co, Fe | Acts as a mono- or bidentate ligand, stabilizing the active metal species. | Cross-coupling reactions (e.g., Suzuki, Heck). |

| Ethynyl π-system | Ag, Au, Pt | The alkyne can coordinate to soft metals through its π-bond. | Alkyne activation in addition reactions. |

| Immobilized Ligand | Any catalytically active metal | Covalently attached to a solid support via the ethynyl group for heterogenization. | Flow chemistry, recyclable catalysis. |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While many organocatalysts are based on amines or thioureas, triazoles and their derivatives are emerging as a promising class. The N-H group of the 1,2,4-triazole ring can function as a hydrogen-bond donor, activating electrophiles by forming a hydrogen bond. nih.gov

Furthermore, the triazole can be N-alkylated to form a 1,2,4-triazolium salt. These salts are precursors to N-heterocyclic carbenes (NHCs) and can also act as potent anion-binding catalysts through charge-assisted hydrogen bonding. nih.gov The C-H bond of the triazolium ring becomes highly acidic and can interact strongly with anions. Therefore, this compound could serve as a precursor to a new class of organocatalysts where the triazolium unit provides the catalytic activity and the ethynyl group allows for immobilization or incorporation into a larger molecular framework.

Research as a Building Block for Chemical Probes and Ligands